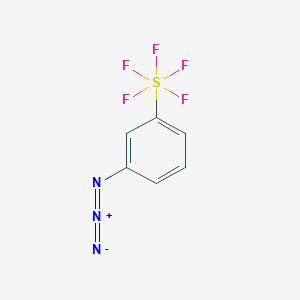

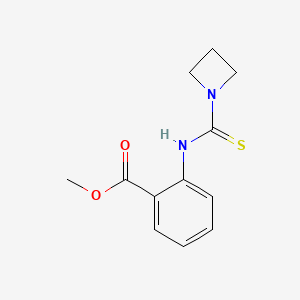

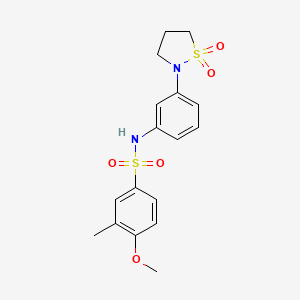

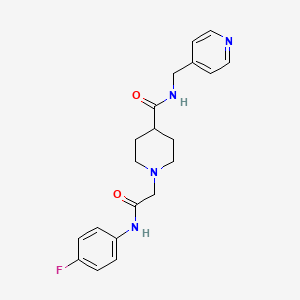

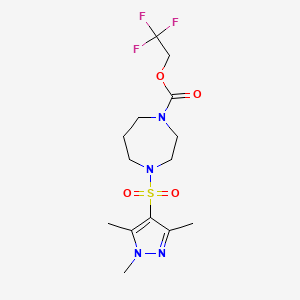

![molecular formula C20H21N3O2S B2649288 (E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide CAS No. 2034894-56-7](/img/structure/B2649288.png)

(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis of Piperidine-Based Derivatives

One significant application involves the synthesis of piperidine-based derivatives, including thiazoles, thiadiazoles, and triazoles, which exhibit significant anti-arrhythmic activity. This is demonstrated through the synthesis of 1,3-thiazole derivatives by reacting 1-[4-(piperidin-1-yl)benzylidene]thiosemicarbazide with hydrazonoyl chlorides, among other methods, leading to compounds with noteworthy anti-arrhythmic properties (Abdel‐Aziz et al., 2009).

Antimicrobial and Antitumor Activities

Additionally, derivatives synthesized from the base compound have been explored for antimicrobial and antitumor activities. A notable example includes the synthesis of thiazolo[3, 2]pyridines containing pyrazolyl moieties, which were screened for antimicrobial activities, showcasing the potential for developing new antimicrobial agents (El‐Emary et al., 2005). Similarly, research into benzamide derivatives such as 1-(1,3-benzodioxol-5-ylcarbonyl) piperidine has indicated potential anti-fatigue effects, suggesting applications in enhancing physical performance (Wu et al., 2014).

Metal Sorption and Biological Activity

The compound's derivatives have also been employed in the synthesis of polymers for metal sorption, demonstrating a capacity for selective metal ion chelation. This is exemplified by the preparation of polymeric complexes with N-heterocyclic acrylamide monomers, which showed selectivity in metal ion sorption, underlining potential applications in environmental remediation and selective metal recovery (Al-Fulaij et al., 2015).

Development of Fluorescent Scaffolds

Furthermore, the reaction of azaheterocyclic enamines with acrylamide has been utilized for preparing novel fluorescent scaffolds, indicating applications in materials science, particularly in the development of fluorescent markers and probes (Buinauskaitė et al., 2012).

Gelation Behavior and Supramolecular Chemistry

Another area of application is in the study of gelation behavior and supramolecular chemistry, where derivatives of the base compound have been synthesized and characterized, with some exhibiting gelation behavior. This opens avenues for research into the development of new materials with specific mechanical and rheological properties for use in various industrial applications (Yadav & Ballabh, 2020).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its interactions with biological systems. The specific safety and hazards of “(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide” are not available in the literature .

Future Directions

The future directions for research on “(E)-N-((1-(benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide” could include further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. These studies could provide valuable insights into the potential applications of this compound .

Properties

IUPAC Name |

(E)-N-[[1-(1,3-benzothiazol-2-yl)piperidin-4-yl]methyl]-3-(furan-2-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2S/c24-19(8-7-16-4-3-13-25-16)21-14-15-9-11-23(12-10-15)20-22-17-5-1-2-6-18(17)26-20/h1-8,13,15H,9-12,14H2,(H,21,24)/b8-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBOCHCMUZWZJT-BQYQJAHWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-Hydroxy-2-(4-thiophen-3-ylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B2649205.png)

![[2-(4-Acetamidoanilino)-2-oxoethyl] 2-(4-methylphenyl)acetate](/img/structure/B2649207.png)

![ethyl 6-methyl-4-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2649210.png)

![2-[(3-Ethyl-4-methyl-2-oxo-1-benzopyran-7-yl)oxy]acetic acid methyl ester](/img/structure/B2649217.png)

![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(thiomorpholin-4-ylsulfonyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2649220.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)acetamide](/img/structure/B2649225.png)